molecular formula C9H13N3O2 B14908706 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine

4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine

Cat. No.: B14908706
M. Wt: 195.22 g/mol
InChI Key: ZBMOOUJVBOZOPS-UHFFFAOYSA-N
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Description

(5-Methyl-1H-pyrazol-3-yl)(morpholino)methanone is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1H-pyrazol-3-yl)(morpholino)methanone typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by further functionalization. One common method involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with morpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and the use of eco-friendly solvents, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1H-pyrazol-3-yl)(morpholino)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, morpholine derivatives, and other functionalized compounds depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (5-Methyl-1H-pyrazol-3-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby exhibiting anti-inflammatory properties . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • (5-Methyl-1H-pyrazol-3-yl)(piperidin-1-yl)methanone
  • (5-Methyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone
  • (5-Methyl-1H-pyrazol-3-yl)(piperazin-1-yl)methanone

Uniqueness

(5-Methyl-1H-pyrazol-3-yl)(morpholino)methanone is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties and biological activities compared to other similar compounds. The morpholine ring can enhance the compound’s solubility, stability, and ability to interact with biological targets .

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

(5-methyl-1H-pyrazol-3-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C9H13N3O2/c1-7-6-8(11-10-7)9(13)12-2-4-14-5-3-12/h6H,2-5H2,1H3,(H,10,11)

InChI Key

ZBMOOUJVBOZOPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C(=O)N2CCOCC2

Origin of Product

United States

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